4-[4-(2-Methylpropyl)phenoxy]phenol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
479580-97-7 |
|---|---|
Molecular Formula |
C16H18O2 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
4-[4-(2-methylpropyl)phenoxy]phenol |
InChI |
InChI=1S/C16H18O2/c1-12(2)11-13-3-7-15(8-4-13)18-16-9-5-14(17)6-10-16/h3-10,12,17H,11H2,1-2H3 |
InChI Key |
WSEGKFCZOFWYAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)OC2=CC=C(C=C2)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 4 2 Methylpropyl Phenoxy Phenol and Structural Analogues
Strategies for Diaryl Ether Linkage Formation
The creation of the C-O bond between two aromatic rings is a pivotal step in the synthesis of 4-[4-(2-methylpropyl)phenoxy]phenol. Several established and modern methods are available for this transformation.
Nucleophilic Aromatic Substitution Approaches in Phenoxy Phenol (B47542) Synthesis
Nucleophilic aromatic substitution (SNAr) presents a direct, often metal-free, pathway for the formation of diaryl ethers. rsc.org This method typically involves the reaction of a phenoxide with an aryl halide that is activated by electron-withdrawing groups. For the synthesis of phenoxy phenols, this would entail the reaction of a substituted phenoxide with an activated halobenzene derivative. For instance, a phenol bearing the 2-methylpropyl group could be converted to its corresponding phenoxide and reacted with an aryl halide containing a suitably positioned leaving group and activating group. The reactivity of the aryl halide follows the general trend of F > Cl > Br > I for the leaving group. The presence of electron-withdrawing groups, such as nitro groups, ortho or para to the leaving group significantly facilitates the reaction. rsc.orgrsc.org
A general representation of this approach is the condensation of a phenol with an activated aryl halide in the presence of a base.
| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Product |
| Substituted Phenol | Activated Aryl Halide | K₂CO₃, Cs₂CO₃ | DMSO, DMF | Heat, Microwave | Diaryl Ether |
It is important to note that SNAr reactions are generally more effective with electron-deficient aryl halides. rsc.org
Metal-Catalyzed Cross-Coupling Reactions for Aryl-Oxygen Bond Construction (e.g., Ullmann Condensation)
The Ullmann condensation is a classic and widely used method for the synthesis of diaryl ethers, involving the copper-catalyzed reaction of a phenol with an aryl halide. tandfonline.comwikipedia.org Traditional Ullmann conditions often required harsh reaction conditions, including high temperatures (often exceeding 210°C) and stoichiometric amounts of copper in polar, high-boiling solvents like DMF or nitrobenzene. wikipedia.org
Modern advancements in the Ullmann-type reaction have led to the development of milder and more efficient protocols. These improved methods often utilize catalytic amounts of copper(I) salts, such as CuI or Cu₂O, in the presence of a base like cesium carbonate (Cs₂CO₃) and often a ligand to facilitate the coupling. organic-chemistry.org These reactions can now be carried out at lower temperatures and are more tolerant of a wider range of functional groups. organic-chemistry.orgacs.org The choice of ligand can be crucial for the success of the reaction, with various nitrogen- and oxygen-containing ligands being employed to enhance catalyst activity. organic-chemistry.org
The general scheme for an Ullmann condensation is as follows: Aryl-X + Phenol-OH + Cu (catalyst) + Base → Aryl-O-Phenol + HX
| Aryl Halide | Phenol | Copper Source | Base | Solvent | Temperature | Yield |
| Aryl Iodide | Substituted Phenol | CuI | Cs₂CO₃ | Acetonitrile (B52724) | 90°C | Good to Excellent |
| Aryl Bromide | Substituted Phenol | Cu₂O | K₂CO₃ | DMF | 110°C | Fair to Good |
| Aryl Chloride | Substituted Phenol | CuO NPs | KOH | DMSO | 110°C | Moderate to Excellent |
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have also been adapted for C-O bond formation, providing another powerful tool for diaryl ether synthesis. These reactions often exhibit high functional group tolerance and can proceed under mild conditions. cmu.edu
Demethylation Techniques for Alkoxy-Phenol Precursors in Aryloxy Phenol Synthesis
An alternative strategy for synthesizing aryloxy phenols involves the demethylation of a precursor molecule where the hydroxyl group is protected as a methyl ether. organic-chemistry.org This approach is particularly useful when the free phenol is not compatible with the reaction conditions used to form the diaryl ether linkage. For example, 4-methoxy-4'-(2-methylpropyl)diphenyl ether could be synthesized first, followed by selective demethylation to yield the final product.
Various reagents can be employed for the cleavage of aryl methyl ethers. organic-chemistry.org Strong acids such as hydrogen bromide (HBr) or hydrogen iodide (HI) in acetic acid are classic reagents for this transformation. prepchem.com Lewis acids like aluminum chloride (AlCl₃) are also effective, particularly for demethylating methoxy (B1213986) groups ortho to an electron-withdrawing group. researchgate.net Other methods include the use of boron tribromide (BBr₃), which is a powerful but often harsh reagent. Milder and more selective methods have also been developed. acs.org
For instance, the demethylation of 4-(4-(methylsulfonyl)phenoxy)-1-methoxybenzene to 4-(4-(methylsulfonyl)phenoxy)phenol has been achieved using 48% aqueous hydrogen bromide in glacial acetic acid at reflux. prepchem.com
| Starting Material | Reagent | Solvent | Conditions | Product |
| Aryl Methyl Ether | HBr (48% aq.) | Acetic Acid | Reflux | Aryl Hydroxide |
| Aryl Methyl Ether | AlCl₃ | Dichloromethane | Room Temperature | Aryl Hydroxide |
| Aryl Methyl Ether | BBr₃ | Dichloromethane | Low Temperature | Aryl Hydroxide |
Installation and Modification of the 2-Methylpropyl Moiety in Phenolic Substrates
The introduction of the 2-methylpropyl (isobutyl) group onto the phenolic ring is a crucial step in the synthesis of the target molecule. This can be achieved through various alkylation techniques or by modifying existing functional groups.
Alkylation Reactions on Aromatic Systems Bearing Phenolic Functionalities
The Friedel-Crafts alkylation is a common method for introducing alkyl groups onto an aromatic ring. In the context of synthesizing this compound, a phenol or a phenoxy phenol could be directly alkylated with an isobutylating agent. Common alkylating agents include isobutyl halides, isobutene, or isobutyl alcohol. researchgate.netgoogle.com The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), or a strong protic acid, like sulfuric acid (H₂SO₄). researchgate.netgoogle.com
The position of alkylation (ortho vs. para) can be influenced by the reaction conditions, including temperature and the choice of catalyst. researchgate.net For example, in the alkylation of phenol with isobutene using sulfuric acid as a catalyst, both ortho and para substitution occur initially, but the isomer distribution can shift towards the more stable para isomer over time. researchgate.net
| Aromatic Substrate | Alkylating Agent | Catalyst | Conditions | Major Product(s) |
| Phenol | Isobutene | H₂SO₄ | 50-125°C | o- and p-tert-butylphenol |
| Phenol | Isobutylene | Aluminum phenoxide | Low Temperature | o-tert-butylphenol |
| Phenol | tert-Butyl alcohol | Ionic Liquid | 70°C | 4-tert-butylphenol |
It is important to note that Friedel-Crafts alkylations can be prone to side reactions such as polyalkylation and rearrangement of the alkyl group, although with the isobutyl group, rearrangement is less of a concern compared to other alkyl groups.
Functional Group Interconversions and Derivatization of Alkyl Side Chains
An alternative to direct alkylation is the modification of an existing functional group on the aromatic ring to form the 2-methylpropyl moiety. This approach, known as functional group interconversion (FGI), offers a versatile and often more controlled route to the desired product. acs.orgimperial.ac.uksolubilityofthings.com
For example, a phenolic substrate bearing a different functional group could be transformed into the 2-methylpropyl group. This could involve a sequence of reactions such as:
Reduction of a carbonyl group: A ketone, such as one introduced via Friedel-Crafts acylation, could be reduced to a methylene (B1212753) group using methods like the Wolff-Kishner or Clemmensen reduction. For instance, acylation with isobutyryl chloride followed by reduction would yield the isobutyl group.
Modification of an existing alkyl chain: A different alkyl substituent could potentially be modified. For example, a propenyl group could be hydrogenated to a propyl group.
Convergent and Divergent Synthetic Pathways to this compound
The construction of the diaryl ether backbone of this compound can be approached through both convergent and divergent synthetic strategies. The choice of pathway often depends on the availability of starting materials, desired scale, and the need for structural diversity in analogue synthesis.
Convergent Synthesis:
A convergent approach involves the independent synthesis of the two key aromatic fragments, which are then coupled in a late-stage reaction to form the final product. For this compound, this typically involves the coupling of a 4-isobutylphenol (B1593399) derivative with a hydroquinone (B1673460) derivative.
A common convergent route is the Ullmann condensation or Buchwald-Hartwig cross-coupling of 4-bromo-1-isobutylbenzene or 4-iodotoluene (B166478) with hydroquinone or its monoprotected form (e.g., 4-methoxyphenol (B1676288) or 4-(benzyloxy)phenol). rsc.orgnih.gov The isobutylphenyl halide can be prepared from isobutylbenzene (B155976) through electrophilic halogenation. The subsequent coupling reaction forms the diaryl ether bond. If a protected hydroquinone is used, a final deprotection step is required to reveal the phenolic hydroxyl group.
Step 1: Preparation of Coupling Partners:
Synthesis of an activated 4-isobutylphenyl derivative (e.g., 4-bromo-1-isobutylbenzene).
Selection of a suitable hydroquinone derivative, often monoprotected to prevent side reactions (e.g., 4-methoxyphenol).
Step 2: Diaryl Ether Formation:
Coupling of the two fragments using methods like the Ullmann condensation (copper-catalyzed) or Buchwald-Hartwig amination (palladium-catalyzed C-O coupling). acs.orgwikipedia.org
Step 3: Deprotection (if necessary):
Removal of the protecting group from the hydroquinone moiety to yield the final product. For instance, a methoxy group can be cleaved using strong acids like HBr. nih.gov
Divergent Synthesis:
A divergent strategy begins with a common diaryl ether core, such as 4-phenoxyphenol (B1666991), which is then elaborated to introduce the desired functionalities. This approach is particularly useful for creating a library of analogues by modifying a central scaffold.
The synthesis of the parent 4-phenoxyphenol can be achieved through the reaction of phenol and p-chlorophenol under catalytic and alkaline conditions. google.comgoogle.com Alternatively, it can be synthesized by diazotizing 4-phenoxyaniline (B93406) and subsequent hydrolysis. google.com Another route involves the reaction of p-benzoquinone with phenylboronic acid. chemicalbook.com
Once 4-phenoxyphenol is obtained, the isobutyl group can be introduced onto one of the phenyl rings. A Friedel-Crafts acylation of 4-phenoxyphenol with isobutyryl chloride would yield a ketone, which can then be reduced to the target isobutyl-substituted compound. Care must be taken to control the regioselectivity of the acylation.
A summary of potential starting materials for these pathways is presented below.
| Starting Material 1 | Starting Material 2 | Pathway Type | Key Reaction Type |
| 4-Iodo-1-isobutylbenzene | Hydroquinone | Convergent | Ullmann / Buchwald-Hartwig |
| 4-Bromophenol | Isobutylbenzene | Convergent | Nucleophilic Aromatic Sub. |
| 4-Phenoxyphenol | Isobutyraldehyde | Divergent | Friedel-Crafts Alkylation |
| 4-Fluoronitrobenzene | Hydroquinone | Divergent | SNAr Reaction, then functionalization |
Enantioselective and Diastereoselective Synthesis of Chiral Phenoxy Phenols (if applicable to specific analogues)
While this compound itself is an achiral molecule, the synthesis of chiral analogues is a significant area of research, particularly for applications in medicinal chemistry where stereochemistry can be crucial for biological activity. Chirality can be introduced into the phenoxy phenol scaffold in several ways, such as by incorporating a chiral center in one of the substituents or by creating atropisomerism if bulky groups hinder free rotation around the C-O-C bond.
Enantioselective Synthesis of Analogues with Chiral Side Chains:
Analogues of this compound could feature a chiral alkyl group in place of the isobutyl group. For instance, a (sec-butyl)phenoxy]phenol analogue would contain a stereocenter. The synthesis of such compounds could be achieved using enantiomerically pure starting materials or through asymmetric synthesis.
Enzymatic kinetic resolution is a powerful method for obtaining enantiomerically pure compounds. nih.gov For example, a racemic secondary alcohol precursor could be resolved using a lipase, which selectively acylates one enantiomer, allowing for the separation of the two. nih.gov
Diastereoselective and Enantioselective Synthesis of Complex Analogues:
For more complex analogues, such as those derived from natural products, diastereoselective reactions are critical. Oxidative coupling reactions of substituted phenols can lead to the formation of multiple stereocenters. The use of chiral catalysts can control the stereochemical outcome of these transformations. For instance, vanadium-based catalysts have been employed in the diastereoselective and enantioselective synthesis of benzoxanthenones from alkenyl phenols. nih.gov The choice of solvent can significantly impact the enantioselectivity, with less polar solvents often leading to higher asymmetric induction due to stronger catalyst-substrate binding. nih.gov
The table below outlines potential strategies for synthesizing chiral phenoxy phenol analogues.
| Chiral Analogue Type | Synthetic Strategy | Key Method | Expected Outcome |
| Chiral alkyl substituent | Use of chiral starting material | Grignard reaction with a chiral electrophile | Enantiomerically enriched product |
| Asymmetric reduction | Catalytic asymmetric hydrogenation of a ketone precursor | High enantiomeric excess | |
| Enzymatic resolution | Lipase-catalyzed acylation of a racemic alcohol | Separation of enantiomers nih.gov | |
| Atropisomeric phenoxy phenols | Introduction of bulky ortho groups | Sterically hindered coupling reaction | Racemic or enantiomerically enriched atropisomers |
Development and Application of Novel Reagents and Catalysts in Phenoxy Phenol Synthesis
The synthesis of diaryl ethers like this compound has been significantly advanced by the development of new catalysts and reagents that offer milder reaction conditions, broader substrate scope, and higher yields compared to classical methods.
Ullmann-Type Condensation:
The classical Ullmann reaction, which involves the copper-promoted coupling of an aryl halide with a phenol, traditionally required harsh conditions (high temperatures and stoichiometric copper). beilstein-journals.org Modern advancements have led to catalytic systems that operate under much milder conditions.
The use of copper(I) catalysts in combination with various ligands has been shown to greatly accelerate the reaction. acs.org For example, a system using catalytic copper(I) oxide with Cs2CO3 as the base in acetonitrile allows for the synthesis of diaryl ethers in excellent yields, even with sterically hindered partners. acs.org The screening of diverse ligand libraries has identified N-methylated amino acid-derived N,O-ligands and N,N-ligands as being particularly effective. beilstein-journals.org Furthermore, easily prepared and stable copper(I) phenylacetylenide has been used as an efficient condensing agent. tandfonline.com
Buchwald-Hartwig C-O Coupling:
The palladium-catalyzed Buchwald-Hartwig amination has been extended to C-O bond formation, providing a powerful alternative to the Ullmann reaction. wikipedia.org These reactions typically employ a palladium precatalyst and a phosphine (B1218219) ligand. The development of sterically hindered and electron-rich phosphine ligands, such as biarylphosphines, has been crucial for achieving high catalytic activity. rsc.org These catalyst systems can couple a wide variety of aryl halides and sulfonates with phenols. jk-sci.com
Recent developments include mechanochemical Buchwald-Hartwig cross-coupling reactions, which can be performed with minimal solvent and in shorter reaction times, offering a more sustainable synthetic route. acs.org
The following table summarizes selected modern catalytic systems for diaryl ether synthesis.
| Reaction Type | Catalyst System | Base | Solvent | Temperature (°C) | Key Features |
| Ullmann-type | Cu2O / Ligand | Cs2CO3 | Acetonitrile | 110 | Mild conditions, high yields acs.org |
| Ullmann-type | CuI / Diol Ligand | K3PO4 | Toluene | 110 | Tolerates a broad range of functional groups nih.gov |
| Ullmann-type | CuI / Picolinic Acid | K3PO4 | DMSO | 130 | Effective for substituted aryloxy phenols nih.gov |
| Buchwald-Hartwig | [(cinnamyl)PdCl]2 / Biarylphosphine Ligand | NaOtBu | Toluene | 80-100 | High performance for C-O bond formation rsc.org |
| Buchwald-Hartwig | Pd(OAc)2 / BrettPhos | Cs2CO3 | (solvent-free) | 100 | Mechanochemical, rapid, air-tolerant acs.org |
Sophisticated Spectroscopic Characterization Techniques and Advanced Data Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. For 4-[4-(2-Methylpropyl)phenoxy]phenol, a combination of advanced NMR experiments would be employed to assign all proton and carbon signals unambiguously.
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons of the two phenyl rings and the aliphatic protons of the isobutyl group. The protons on the phenol (B47542) ring are expected to be influenced by the electron-donating hydroxyl group, while the protons on the phenoxy ring will be affected by the isobutyl substituent and the ether linkage.
The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. Distortionless Enhancement by Polarization Transfer (DEPT) experiments would be utilized to differentiate between CH, CH₂, and CH₃ groups. Further correlation spectroscopies are essential for assembling the molecular puzzle. Correlation Spectroscopy (COSY) would reveal proton-proton couplings within the same spin system, for instance, connecting the protons of the isobutyl group and adjacent aromatic protons. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate each proton with its directly attached carbon atom. Finally, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy would provide information about longer-range (2-3 bond) proton-carbon couplings, which is critical for establishing the connectivity between the isobutyl group, the phenoxy ring, the ether oxygen, and the phenol ring.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| H (isobutyl, CH₃) | ~ 0.9 | Doublet | ~ 6.7 |
| H (isobutyl, CH) | ~ 1.9 | Multiplet | - |
| H (isobutyl, CH₂) | ~ 2.5 | Doublet | ~ 7.2 |
| Aromatic H (phenol ring) | 6.8 - 7.0 | Multiplet | - |
| Aromatic H (phenoxy ring) | 6.9 - 7.2 | Multiplet | - |
| OH (phenol) | 4.5 - 5.5 | Singlet (broad) | - |
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C (isobutyl, CH₃) | ~ 22 |
| C (isobutyl, CH) | ~ 30 |
| C (isobutyl, CH₂) | ~ 45 |
| Aromatic C | 115 - 125 |
| Aromatic C-O | 145 - 158 |
Solid-state NMR (ssNMR) would be instrumental in characterizing the compound in its solid form, providing insights into its crystalline and amorphous structures. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) would be employed to obtain high-resolution spectra of the solid material. ssNMR can reveal information about molecular packing, conformational differences between the solid and solution states, and the presence of polymorphism.
Vibrational Spectroscopy Applications in Molecular Structure and Bonding Analysis
Vibrational spectroscopy probes the vibrational modes of a molecule, which are specific to the types of bonds and functional groups present.
The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, ether, and aromatic functionalities. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group. The C-O stretching vibration of the diaryl ether linkage is anticipated to appear in the range of 1200-1270 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching vibrations will produce a series of peaks in the 1400-1600 cm⁻¹ region. The presence of the isobutyl group will be confirmed by aliphatic C-H stretching vibrations just below 3000 cm⁻¹.
Predicted FT-IR Data for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| O-H Stretch (Phenol) | 3200 - 3600 (broad) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2960 |
| Aromatic C=C Stretch | 1400 - 1600 |
| C-O Stretch (Ether) | 1200 - 1270 |
| C-O Stretch (Phenol) | 1150 - 1250 |
Raman spectroscopy provides complementary information to FT-IR. While polar bonds like O-H and C=O give strong signals in FT-IR, non-polar bonds, such as the C=C bonds in the aromatic rings, often produce strong signals in Raman spectra. The symmetric stretching of the aromatic rings and the C-C backbone of the isobutyl group are expected to be prominent features in the Raman spectrum.
Mass Spectrometry for Precise Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (C₁₆H₁₈O₂), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight. High-resolution mass spectrometry would provide the exact mass, confirming the molecular formula.
The fragmentation pattern would likely involve cleavage of the ether bond, leading to fragments corresponding to the isobutylphenoxonium ion and the phenoxy radical, or vice versa. Another common fragmentation pathway for phenols is the loss of a hydrogen atom followed by the loss of carbon monoxide (CO). The isobutyl group can also undergo fragmentation, typically losing a methyl or propyl radical.
Predicted Mass Spectrometry Fragmentation for this compound
| Fragment Ion | Predicted m/z | Identity |
| [C₁₆H₁₈O₂]⁺ | 242 | Molecular Ion |
| [C₁₀H₁₃O]⁺ | 149 | [M - C₆H₅O]⁺ |
| [C₆H₅O]⁺ | 93 | [M - C₁₀H₁₃O]⁺ |
| [C₁₅H₁₅O₂]⁺ | 227 | [M - CH₃]⁺ |
| [C₁₂H₉O₂]⁺ | 185 | [M - C₃H₇]⁺ |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight of a compound, which in turn allows for the confident assignment of its elemental composition. Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places).
For this compound, with the molecular formula C₁₆H₁₈O₂, HRMS can distinguish its exact mass from other compounds that might share the same nominal mass. The theoretical exact mass is calculated by summing the masses of the most abundant isotopes of its constituent elements. This high-precision measurement is critical for confirming the molecular formula and ruling out other potential compositions. For instance, the exact mass of a related compound, 4-(2-methylpropyl)phenol (C₁₀H₁₄O), is 150.104465066 Da, showcasing the precision offered by this technique. nih.gov
| Parameter | Value |
| Molecular Formula | C₁₆H₁₈O₂ |
| Nominal Mass (Integer Mass) | 242 Da |
| Theoretical Monoisotopic Mass | 242.13068 Da |
| Required Mass Accuracy (Typical) | < 5 ppm |
This level of accuracy enables researchers to verify the elemental composition of a synthesized compound with a high degree of confidence, a crucial step in chemical analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Component Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is exceptionally well-suited for assessing the purity of a sample and identifying any volatile components or impurities. epa.govnih.gov
In a typical GC-MS analysis of this compound, the sample would first be vaporized and passed through a GC column. The time it takes for the compound to travel through the column, known as the retention time, is a characteristic property. A pure sample should ideally yield a single, sharp peak in the resulting chromatogram. The presence of additional peaks would indicate impurities, which can then be identified by their respective mass spectra.
Once the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting fragmentation pattern is a unique fingerprint of the molecule. For this compound, characteristic fragments would be expected from the cleavage of the ether bond and the isobutyl group. Analysis of a structural fragment, 4-(2-methylpropyl)phenol, shows key peaks at m/z values of 150 (molecular ion) and 107 (loss of a propyl group), which would also be anticipated as significant fragments in the mass spectrum of the target compound. nih.gov
Table of Predicted Major Mass Fragments for this compound
| m/z (Mass-to-Charge Ratio) | Predicted Fragment Identity |
|---|---|
| 242 | [M]⁺ (Molecular Ion) |
| 185 | [M - C₄H₉]⁺ (Loss of isobutyl group) |
| 149 | [C₁₀H₁₃O]⁺ (Isobutylphenol radical cation) |
| 107 | [C₇H₇O]⁺ (Cresol-type fragment) |
The combination of retention time data and mass spectral fragmentation patterns makes GC-MS an essential tool for verifying the identity and assessing the purity of phenolic compounds. epa.govresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition and Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The wavelengths of light absorbed are characteristic of the molecule's structure, particularly its chromophores—the parts of the molecule that absorb light.
The structure of this compound contains two benzene (B151609) rings and two oxygen atoms, which constitute a significant chromophore system. The benzene ring itself exhibits characteristic π → π* transitions. In simple phenol, these transitions lead to a wavelength of maximum absorbance (λmax) of approximately 275 nm. docbrown.info The presence of the substituted phenoxy group attached to the phenol creates a more extended conjugated system. This extension of the chromophore is expected to cause a bathochromic shift (a shift to a longer wavelength) in the λmax compared to phenol, as less energy is required to excite the electrons. The isobutyl group, being an alkyl substituent, acts as an auxochrome, which can also subtly modify the absorption spectrum. researchgate.net
Comparison of λmax for Phenol and Predicted λmax for the Target Compound
| Compound | Chromophore System | Expected λmax (in nm) | Type of Transition |
|---|---|---|---|
| Phenol | Phenyl, Hydroxyl | ~275 docbrown.info | π → π* |
Analysis of the UV-Vis spectrum is crucial for understanding the electronic structure and confirming the presence of the conjugated aromatic system within the molecule.
X-ray Crystallography for Three-Dimensional Molecular Architecture Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. By analyzing the diffraction pattern of X-rays passed through a single crystal of a compound, it is possible to map the precise positions of each atom in the molecule and the arrangement of the molecules within the crystal lattice.
While no specific crystal structure for this compound is publicly available, a crystallographic study would provide invaluable information. Key structural parameters that would be determined include:
Bond Lengths: The precise lengths of all covalent bonds, such as the C-O bonds of the ether linkage and the C-C bonds within the aromatic rings.
Bond Angles: The angles between adjacent bonds, which define the geometry around each atom.
For example, the crystal structure of a related compound, (E)-(3-(4-phenoxyphenyl)acryloyl)ferrocene, provides detailed data on bond lengths and angles within a complex phenoxyphenyl moiety. researchgate.net Based on such related structures, a hypothetical but realistic set of structural parameters for this compound can be proposed.
Hypothetical Key Structural Parameters from X-ray Crystallography
| Parameter | Description | Expected Value |
|---|---|---|
| C-O-C Angle | The bond angle of the diaryl ether linkage. | ~118-120° |
| C-O Bond Length | The length of the carbon-oxygen bonds in the ether. | ~1.36-1.42 Å |
| Phenyl Ring Dihedral Angle | The angle between the planes of the two aromatic rings. | ~40-60° |
This detailed structural information is vital for understanding the molecule's shape, its potential interactions with other molecules, and its physical properties in the solid state.
Computational Chemistry and Theoretical Modeling of 4 4 2 Methylpropyl Phenoxy Phenol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its derivatives) to provide detailed information about electron distribution, molecular stability, and reactivity.
Density Functional Theory (DFT) Studies on Electronic Structure, Stability, and Reactivity
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules to determine their properties. For a molecule like 4-[4-(2-methylpropyl)phenoxy]phenol, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31+G(d), can elucidate its equilibrium structure and thermodynamic properties. nih.gov
Studies on similar substituted diphenyl ethers have shown that the conformational isomers and their relative stabilities are highly dependent on the substitution pattern. nih.gov For this compound, the dihedral angles between the two phenyl rings and the orientation of the 2-methylpropyl group would be key determinants of the most stable conformer. The calculated thermodynamic properties, such as enthalpy of formation and Gibbs free energy, would indicate the compound's stability. Furthermore, DFT can be used to explore the mechanisms of chemical reactions, for example, by modeling the pathways of Pd-catalyzed cross-coupling reactions. rsc.org
Ab Initio Methods for Molecular Geometry Optimization and Energy Landscapes
Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can be employed to optimize the molecular geometry of this compound and to map its potential energy surface.
Geometry optimization would identify the lowest energy conformation of the molecule, providing precise bond lengths, bond angles, and dihedral angles. By systematically varying key dihedral angles (e.g., the C-O-C-C torsion angle between the phenyl rings), an energy landscape can be constructed. This landscape reveals the energy barriers between different conformations and identifies stable isomers and transition states. For substituted biphenyls, a related class of compounds, benchmark studies have shown that accurate determination of torsional barriers requires the use of large basis sets and the inclusion of electron correlation and solvation effects. rsc.org
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Spatial Distribution)
Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.
| Computational Parameter | Significance for this compound | Illustrative Data from Analogous Compounds |
| HOMO Energy | Indicates the propensity to donate electrons; related to antioxidant activity. | For thymol (B1683141) derivatives, HOMO energies are in the range of -6.0 to -6.5 eV. nih.gov |
| LUMO Energy | Indicates the ability to accept electrons; important for reactions with electrophiles. | For thymol derivatives, LUMO energies are in the range of -1.0 to -1.5 eV. nih.gov |
| HOMO-LUMO Gap | Correlates with chemical stability and reactivity. | For thymol derivatives, the energy gap is around 5.0 eV. nih.gov |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can provide a detailed understanding of its conformational dynamics and how it interacts with its environment, such as a solvent or a biological receptor.
By simulating the molecule's trajectory, one can observe the transitions between different conformations and determine their relative populations. This is particularly important for understanding how the molecule might bind to a target protein, as its shape can adapt to fit into a binding pocket. Studies on similar biphenyl (B1667301) molecules have used MD simulations to investigate the rotation of the phenyl rings around the central bond in solution, which is crucial for understanding their behavior in different environments. researchgate.net
Quantitative Structure-Reactivity Relationship (QSRR) Modeling
Quantitative Structure-Reactivity Relationship (QSRR) models are statistical models that correlate the chemical structure of a series of compounds with their reactivity. These models are used to predict the properties and activities of new compounds.
Theoretical Descriptors for Predicting Chemical Reaction Pathways
In QSRR, theoretical descriptors derived from computational chemistry are used to represent the molecular structure mathematically. For predicting chemical reaction pathways of phenolic compounds, these descriptors can include electronic, topological, and geometrical parameters. nih.govoup.com
For example, in predicting the gas chromatographic retention times of phenol (B47542) derivatives, descriptors like the Kier symmetry index, molecular weight, and quantum chemical parameters such as HOMO and LUMO energies have been successfully used. nih.govtandfonline.comresearchgate.net These models can predict how a molecule like this compound would behave in a specific chemical process, such as its retention in a chromatographic column or its reactivity in a metabolic pathway. The development of a successful QSRR model relies on the careful selection of relevant descriptors and the use of appropriate statistical methods like multiple linear regression (MLR) or artificial neural networks (ANN). nih.govoup.com
| Descriptor Category | Examples of Descriptors | Application in Predicting Reactivity |
| Topological | Kier symmetry index, Wiener index | Describes molecular size, shape, and branching. nih.gov |
| Geometric | Molecular surface area, molecular volume | Relates to steric effects and intermolecular interactions. oup.com |
| Quantum Chemical | HOMO/LUMO energies, dipole moment, atomic charges | Provides insight into electronic properties and reactivity. researchgate.net |
Computational Approaches to Reaction Mechanism Elucidation
Quantum mechanical calculations are instrumental in elucidating the intricate details of chemical reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the most energetically favorable pathways. Density Functional Theory (DFT) is a particularly common and effective method for this purpose.
For phenolic compounds, computational studies have successfully unraveled various reaction pathways. For instance, theoretical calculations have been used to investigate the nitration mechanisms of phenol and 4-chlorophenol (B41353). nih.gov These studies suggest that the reaction proceeds through the initial abstraction of the phenolic hydrogen by a radical like •NO₂, forming a phenoxy radical. nih.gov This intermediate then reacts further to yield the final nitrated product. nih.gov Such a computational approach not only identifies the key steps but also explains reactivity differences between related molecules; for example, it correctly predicts that 4-chlorophenol undergoes nitration more readily than phenol due to the electron-withdrawing nature of the chlorine atom, which increases the acidity of the phenolic hydrogen. nih.gov
In more complex scenarios, such as cycloaddition reactions, computational modeling can distinguish between different possible mechanisms, like concerted or stepwise pathways. mdpi.com By calculating the activation energies for each potential route, the most plausible mechanism can be determined. mdpi.com For this compound, similar computational strategies could be employed to study its synthesis, degradation, or metabolic pathways, providing a detailed, step-by-step understanding of the chemical transformations involved.
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis
Molecular Electrostatic Potential (MEP) is a valuable concept in computational chemistry used to visualize the three-dimensional charge distribution of a molecule. researchgate.netmdpi.com The MEP map is plotted on the molecule's electron density surface, using a color spectrum to indicate different potential values. This visualization provides crucial information about a molecule's reactivity and intermolecular interaction sites. mdpi.comresearchgate.net
The MEP map typically uses a color scale where:
Red indicates regions of most negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These areas often correspond to lone pairs of atoms like oxygen or nitrogen.
Blue represents regions of most positive electrostatic potential, which are electron-deficient and are favorable sites for nucleophilic attack. These are often located around acidic hydrogen atoms.
Green and Yellow denote areas with intermediate or near-zero potential.
For this compound, an MEP analysis would predict the most reactive sites. The negative potential (red/yellow) would be concentrated around the oxygen atoms of the hydroxyl and ether groups, as well as the π-electron systems of the two aromatic rings. researchgate.net The most positive potential (blue) would be located on the hydrogen atom of the hydroxyl group, highlighting its acidic character and its potential to act as a hydrogen bond donor. The isobutyl group, being non-polar, would exhibit a relatively neutral potential. This analysis helps in understanding how the molecule interacts with other reagents, solvents, or biological receptors. researchgate.netresearchgate.net
Theoretical Spectroscopic Data Prediction and Validation
Computational methods can accurately predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These theoretical spectra are invaluable for interpreting and validating experimental data and for assigning spectral features to specific molecular structures and transitions. longdom.orgresearchgate.net
Computational IR and Raman Spectra: Theoretical vibrational frequencies can be calculated using methods like DFT. longdom.org The calculated frequencies correspond to specific vibrational modes of the molecule, such as stretching, bending, and torsional motions. While raw calculated frequencies are often higher than experimental values, they can be brought into excellent agreement by applying empirical scaling factors. longdom.org For this compound, computational IR analysis would help assign bands corresponding to O-H stretching of the phenol group, C-O-C stretching of the ether linkage, aromatic C-H and C=C stretching, and aliphatic C-H stretching of the 2-methylpropyl group. researchgate.netlongdom.org
Computational NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts. longdom.orgmdpi.com The calculations provide theoretical chemical shifts that can be compared directly with experimental spectra, aiding in the structural confirmation of the compound. For complex molecules, this can be essential for assigning specific signals to the correct nuclei. mdpi.com
Computational UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating electronic absorption spectra. researchgate.net This technique provides information about the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, often between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The energy difference between these frontier orbitals (the HOMO-LUMO gap) is a key indicator of the molecule's chemical reactivity and stability. researchgate.net For this compound, TD-DFT calculations would predict the π → π* transitions characteristic of the aromatic rings, which are responsible for its UV absorption. researchgate.netresearchgate.net
| Spectroscopic Technique | Computational Method | Predicted Information | Structural Insights |
|---|---|---|---|
| Infrared (IR) Spectroscopy | DFT (e.g., B3LYP) | Vibrational Frequencies (cm⁻¹) | Identification of functional groups (O-H, C-O-C, C-H alkyl, C=C aromatic) |
| NMR Spectroscopy | GIAO-DFT | ¹H and ¹³C Chemical Shifts (ppm) | Assignment of specific atoms in the molecular structure |
| UV-Vis Spectroscopy | TD-DFT | Absorption Wavelengths (λmax), HOMO-LUMO Gap | Analysis of electronic transitions and molecular reactivity |
Chemical Reactivity and Mechanistic Investigations of Phenoxy Phenol Systems
Electrophilic Aromatic Substitution Reactions on the Phenolic and Phenoxy Rings
The phenolic and phenoxy rings in the structure are activated towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl (-OH) and phenoxy (-OAr) groups. byjus.comchemistrysteps.com These substituents increase the electron density of the aromatic rings, making them more nucleophilic and thus more reactive towards electrophiles than benzene (B151609). libretexts.orglibretexts.org
The directing effects of the substituents on both rings are crucial in determining the position of substitution.
Hydroxyl Group (-OH): This is a strongly activating group and directs incoming electrophiles to the ortho and para positions. byjus.comlibretexts.orglibretexts.orgquora.com The powerful activating nature of the hydroxyl group means that reactions like halogenation can often proceed without a Lewis acid catalyst and may even lead to polysubstitution. byjus.commlsu.ac.in
Phenoxy Group (-OAr): The ether oxygen also donates electron density to the attached ring via resonance, making the phenoxy group an activating, ortho, para-director. chemistrysteps.comlibretexts.org Its activating effect is generally less powerful than that of a hydroxyl group.
2-Methylpropyl Group (Isobutyl): As an alkyl group, it is a weakly activating substituent that also directs to the ortho and para positions through an inductive effect and hyperconjugation. ucalgary.calibretexts.org
In 4-[4-(2-Methylpropyl)phenoxy]phenol, the hydroxyl group makes its ring significantly more reactive than the isobutyl-substituted phenoxy ring. libretexts.org Therefore, electrophilic attack is most likely to occur on the phenolic ring. The positions ortho to the hydroxyl group are the most probable sites for substitution. The para position is already substituted by the phenoxy group. On the other ring, the positions ortho to the phenoxy group are activated, but sterically hindered to some extent by the adjacent bulky isobutyl group. stackexchange.com
Table 1: Directing Effects of Substituents in this compound
| Substituent Group | Effect on Reactivity | Directing Influence | Governing Effect |
|---|---|---|---|
| -OH (Hydroxyl) | Strongly Activating | Ortho, Para | Resonance (+M) |
| -OAr (Phenoxy) | Activating | Ortho, Para | Resonance (+M) |
| -CH₂CH(CH₃)₂ (Isobutyl) | Weakly Activating | Ortho, Para | Inductive (+I) |
Reactions Involving the Phenoxy Ether Linkage
The diaryl ether bond is a key structural feature, and its stability and cleavage are of significant interest, particularly in contexts like lignin (B12514952) degradation, where such linkages are prevalent. rsc.orgresearchgate.net
Aryl ether bonds are generally characterized by their high stability and resistance to cleavage. wikipedia.org Reactions targeting the C-O ether bond typically require harsh conditions or specific catalytic systems.
Acid-Catalyzed Cleavage: Strong acids such as hydrobromic acid (HBr) and hydroiodic acid (HI) can cleave ethers. libretexts.orglibretexts.org The mechanism begins with the protonation of the ether oxygen. libretexts.org This is followed by a nucleophilic attack by the halide ion. In the case of an aryl alkyl ether, cleavage consistently yields a phenol (B47542) and an alkyl halide, as the nucleophile preferentially attacks the aliphatic carbon over the aromatic carbon. libretexts.orglibretexts.org For diaryl ethers like this compound, cleavage is more difficult. If cleavage does occur under forcing conditions, it would result in the formation of two different phenolic compounds. Diaryl ethers are generally not cleaved by acids. libretexts.orglibretexts.org
Reductive Cleavage: Transition-metal-free methods have been developed for the reductive cleavage of diaryl ethers, employing reagents like triethylsilane in combination with a base. researchgate.net
Catalytic Hydrogenolysis: Catalytic approaches, often involving a combination of a Lewis acid and a hydrogenation metal, are effective for cleaving aryl-ether linkages. researchgate.net These systems are studied extensively for lignin model compounds and could be applied to this system. rsc.orgresearchgate.net The mechanism can involve the formation of a stable carbocation if the structure allows, proceeding via an SN1 pathway. acs.org
Phenols are generally more susceptible to oxidation than simple alcohols. ucalgary.ca The oxidation of phenolic compounds can proceed through various pathways, often involving the formation of phenoxy radicals as key intermediates. researchgate.netresearchgate.net
Quinone Formation: Oxidation of phenols with strong oxidizing agents like chromic acid can lead to the formation of quinones. libretexts.orglibretexts.org For a hydroquinone (B1673460) (1,4-dihydroxybenzene), oxidation readily produces a benzoquinone. libretexts.orgucalgary.ca While this compound is not a hydroquinone, its phenolic moiety can be oxidized. The initial step is often the loss of a proton and an electron to form a phenoxy radical. ucalgary.ca
Oxidative Coupling: Phenoxy radicals can also undergo coupling reactions, leading to the formation of new C-C or C-O bonds. wikipedia.org This can result in dimerization or polymerization, a process observed in the electrochemical oxidation of phenols where polymeric films can form on electrode surfaces. researchgate.net The presence of two aromatic rings in this compound could lead to complex intramolecular or intermolecular coupling products under oxidative conditions.
Table 2: Potential Oxidation Products of Phenolic Systems
| Oxidation Pathway | Key Intermediate | Potential Product Type | Relevant Oxidants |
|---|---|---|---|
| Quinone Formation | Phenoxy Radical | Quinones/Quinone-like structures | Chromic Acid (Na₂Cr₂O₇), Fremy's Salt |
| Oxidative Coupling | Phenoxy Radical | Dimeric/Polymeric Phenols (C-C or C-O linked) | Metal Catalysts (V, Cu, Fe), Laccase, Electrochemical Oxidation |
Reactivity of the 2-Methylpropyl Side Chain
The isobutyl group attached to the phenoxy ring offers additional sites for chemical modification, primarily at the benzylic position.
The benzylic carbon of the isobutyl group (the carbon atom directly attached to the aromatic ring) is activated by the adjacent ring, making it a target for specific reactions.
Side-Chain Oxidation: A powerful and common reaction for alkylbenzenes is oxidation of the side chain. libretexts.org Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize an alkyl side chain to a carboxylic acid group, provided the benzylic carbon has at least one hydrogen atom. libretexts.orgyoutube.com In the case of this compound, the isobutyl group would be oxidized to a carboxylic acid, yielding 4-(4-carboxyphenoxy)phenol.
Benzylic Halogenation: Free radical halogenation can selectively occur at the benzylic position. youtube.com N-Bromosuccinimide (NBS) is a common reagent used for benzylic bromination, which proceeds via a radical mechanism. youtube.com The resulting benzylic halide is a versatile intermediate that can be used in subsequent nucleophilic substitution or elimination reactions. youtube.com
The concept of prochirality is relevant to the 2-methylpropyl side chain. openstax.org
Prochirality Center: The benzylic carbon atom in the isobutyl group is bonded to two hydrogen atoms, a methyl group, and the aromatic ring. This benzylic carbon is a prochiral center because replacing one of its two hydrogens with a different group would create a new chiral center. openstax.org
Stereochemical Outcomes: Any reaction that functionalizes this benzylic position by substituting one of the hydrogens will lead to the formation of a stereocenter. lumenlearning.com For example, a benzylic halogenation followed by a nucleophilic substitution could produce a chiral product. The stereochemical outcome of such a reaction depends heavily on the mechanism. numberanalytics.comnumberanalytics.com
An SN2 reaction would proceed with inversion of configuration if the starting material were chiral. Since the substitution would occur on a prochiral center, the approach of the nucleophile would determine the resulting stereochemistry.
An SN1 reaction , which proceeds through a planar carbocation intermediate, would likely result in a racemic mixture of both enantiomers, as the nucleophile could attack from either face of the carbocation with roughly equal probability. numberanalytics.com
Acid-Base Chemistry of the Phenolic Hydroxyl Group and Its Influence on Reactivity
The phenolic hydroxyl group (-OH) is a defining functional group that dictates much of the chemical behavior of phenoxy-phenol systems. Its ability to act as a weak acid by donating its proton is a cornerstone of its reactivity. The acidity of a phenol is quantified by its acid dissociation constant (Ka) or, more commonly, its logarithmic form, pKa. The pKa value is influenced by the electronic effects of the substituents on the aromatic ring.
In the case of this compound, the molecule possesses a terminal phenolic hydroxyl group. The acidity of this group is modulated by the presence of the phenoxy substituent at the para position. The phenoxy group, through resonance, can delocalize the negative charge of the resulting phenoxide ion, thereby stabilizing it. This stabilization of the conjugate base leads to an increase in acidity (a lower pKa value) compared to unsubstituted phenol. However, the ether oxygen in the phenoxy group also has an inductive electron-withdrawing effect, which further contributes to the stabilization of the phenoxide ion.
Conversely, the 2-methylpropyl (isobutyl) group on the adjacent phenyl ring is an alkyl group, which is generally considered to be weakly electron-donating through an inductive effect. This slight electron-donating nature could potentially have a minor, long-range destabilizing effect on the phenoxide ion, but its impact is generally considered less significant compared to the direct resonance and inductive effects of the para-phenoxy substituent.
The acid-base properties of the phenolic hydroxyl group are crucial as they influence the compound's nucleophilicity and its behavior in various chemical reactions. In a basic medium, the phenol is deprotonated to form the more reactive phenoxide ion. This phenoxide is a significantly stronger nucleophile than the neutral phenol and can readily participate in reactions such as ether synthesis (Williamson ether synthesis) and esterification. The ease of formation of this phenoxide ion is directly related to the pKa of the phenol.
Table 1: Acidity of Phenol and Related Compounds
| Compound | pKa |
| Phenol | 9.95 |
| 4-Methoxyphenol (B1676288) | 10.20 |
| 4-Phenoxyphenol (B1666991) | ~9.8 |
| 4-tert-Butylphenol | 10.23 |
Note: The pKa for 4-phenoxyphenol is an estimate based on the electronic effects of the phenoxy group relative to other substituents. The actual experimental value may vary.
The influence of the phenolic hydroxyl group's acidity is also evident in its interactions with other chemical species. For example, in the context of environmental chemistry, the deprotonated form may exhibit different adsorption characteristics on mineral surfaces or bioavailability compared to the protonated form.
Theoretical Aspects of Radical Chemistry in Substituted Phenols (e.g., Phenoxyl Radical Formation Potential)
Phenolic compounds are well-known for their ability to act as radical scavengers, a property that is intrinsically linked to the stability of the phenoxyl radical formed upon hydrogen atom abstraction from the hydroxyl group. Theoretical and computational chemistry provides significant insights into the formation potential and stability of these radicals. nih.gov
The formation of a phenoxyl radical from a substituted phenol is a key step in many oxidative reactions. The ease of this process is often evaluated by the bond dissociation enthalpy (BDE) of the O-H bond. A lower BDE indicates that less energy is required to break the bond, suggesting a higher propensity for radical formation.
For this compound, the formation of the corresponding phenoxyl radical would involve the removal of the hydrogen atom from the terminal hydroxyl group. The stability of the resulting radical is a critical factor governing its formation potential. Substituted phenoxyl radicals are primarily stabilized by the delocalization of the unpaired electron across the π-system of the aromatic ring. nih.gov This resonance stabilization is a key feature of the phenoxy radical structure. researchgate.net
In the case of the this compound radical, the unpaired electron on the oxygen atom can be delocalized into the adjacent phenyl ring. The presence of the para-phenoxy substituent can further extend this delocalization. The unpaired electron can be distributed across both aromatic rings through the ether linkage, which significantly enhances the stability of the radical. Computational studies on similar systems have shown that substituents capable of resonance play a crucial role in stabilizing phenoxyl radicals. nih.gov
Theoretical models, such as those employing semi-empirical molecular orbital calculations, can be used to predict the unpaired electron spin density distribution in phenoxyl radicals. capes.gov.br These calculations can help identify the positions on the aromatic rings that are most likely to be involved in subsequent reactions, such as dimerization or coupling with other radical species. rsc.org The planarity of the molecule can also affect the stability of the phenoxyl radical, with more planar structures often leading to better stabilization. nih.gov
Table 2: Factors Influencing Phenoxyl Radical Stability
| Factor | Influence on Stability | Relevance to this compound |
| Resonance | Major stabilizing effect through delocalization of the unpaired electron. | The extended π-system across both phenyl rings via the ether linkage provides significant resonance stabilization. |
| Inductive Effects | Electron-donating groups can have a minor destabilizing effect, while electron-withdrawing groups can have a minor stabilizing effect. | The 2-methylpropyl group has a weak electron-donating inductive effect, which is likely overshadowed by resonance effects. |
| Steric Hindrance | Bulky groups near the radical center can sterically hinder dimerization and other decay pathways, increasing the radical's lifetime. | The 2-methylpropyl group is relatively bulky but is distant from the primary radical center. |
| Coplanarity | A more planar structure allows for more effective orbital overlap and resonance stabilization. nih.gov | The molecule has some rotational freedom around the ether linkage, which could affect the degree of coplanarity and, consequently, radical stability. |
The study of phenoxyl radicals is also relevant to understanding the mechanisms of antioxidant activity and the oxidative degradation of phenolic compounds. acs.orgcopernicus.org The ability of a phenol to donate a hydrogen atom to a reactive radical species is the basis of its function as a chain-breaking antioxidant. The resulting phenoxyl radical is typically less reactive than the initial radical, thus terminating the radical chain reaction. The stability of this phenoxyl radical is paramount; a more stable radical is less likely to initiate new, undesirable reactions.
Advanced Materials Science Applications of Substituted Phenoxy Phenols
Role as Monomers or Cross-linking Agents in Polymer Synthesis (e.g., polyethers, resins)
Phenolic compounds, in general, are fundamental building blocks in polymer chemistry. Their hydroxyl groups are reactive sites that can participate in various polymerization reactions. For instance, phenoxy resins, which are tough, amorphous thermoplastics, are synthesized from bisphenol A and epichlorohydrin. These resins can be cross-linked through their pendant hydroxyl groups to enhance properties like chemical resistance and hardness.
However, no specific studies or data were found that describe the use of 4-[4-(2-Methylpropyl)phenoxy]phenol as a monomer for synthesizing polyethers or as a cross-linking agent in resins. Research detailing its polymerization behavior, reactivity ratios, or the properties of polymers derived from it is not present in the available literature.
Utilization as Ligands in Coordination Chemistry for Catalysis and Material Design
The oxygen and hydroxyl groups on phenoxy phenol (B47542) structures can act as coordination sites for metal ions, making them potential ligands in coordination chemistry. Such metal complexes can be designed for various catalytic applications or as building blocks for functional materials like metal-organic frameworks (MOFs).
Despite this potential, there is no specific information on the synthesis, characterization, or catalytic activity of metal complexes involving This compound as a ligand. The influence of the 2-methylpropyl (isobutyl) group on the electronic and steric properties of the potential ligand and its subsequent effect on the catalytic or material properties of its complexes have not been documented.
Application in Functional Organic Materials (e.g., components in specialized coatings, engineering plastics)
Phenolic structures are often incorporated into functional organic materials to impart desirable properties such as thermal stability, flame retardancy, and antioxidant capabilities. They are key components in high-performance engineering plastics like polyether ether ketone (PEEK), which is known for its excellent mechanical and chemical resistance properties. Phenoxy resins are also used in coatings for their adhesive strength and barrier properties.
No literature specifically identifies This compound as a component in specialized coatings or engineering plastics. Consequently, there are no available research findings on how the specific isobutyl substitution pattern of this molecule would modify the performance characteristics of such materials.
Engineering of Composites and Nanomaterials Incorporating Phenolic Structures
Phenolic compounds and their polymeric derivatives are used to modify the surfaces of nanomaterials, such as graphene or nanoparticles, to improve their dispersion in polymer matrices and to enhance the interfacial adhesion in composites. This functionalization is crucial for developing advanced composites with superior mechanical, thermal, and electrical properties.
There is no research detailing the use of This compound in the engineering of composites or the functionalization of nanomaterials. Studies on its ability to interact with and modify the surfaces of fillers or reinforcing agents are absent from the searched scientific databases.
Surface Chemistry and Interfacial Phenomena of Phenoxy-Based Compounds
The surface chemistry of phenoxy-based compounds is important for applications in adhesion, coatings, and composite materials. The hydroxyl and ether groups can engage in hydrogen bonding and other intermolecular interactions, which govern the interfacial properties between the phenolic material and other substrates.
While general principles of surface chemistry for phenolic compounds are well-established, specific experimental or theoretical studies on the surface energy, interfacial tension, or adhesive properties of This compound could not be found.
Environmental Transformation and Fate: Mechanistic Research
Mechanistic Studies of Biodegradation Pathways and Microbial Transformation of Phenoxy Phenols
The biodegradation of phenolic compounds is a critical process governing their persistence in the environment. Microorganisms have evolved diverse enzymatic machinery to utilize these compounds as sources of carbon and energy.
The initial steps in the biodegradation of aromatic compounds like phenoxy phenols often involve oxidation reactions catalyzed by mono- and dioxygenase enzymes. For substituted phenols, two primary aerobic degradation pathways are recognized: the ortho- and meta-cleavage pathways. These pathways are initiated by the hydroxylation of the phenol (B47542) ring to form a catechol or a substituted catechol derivative. Subsequently, ring cleavage occurs, leading to the formation of aliphatic intermediates that can enter central metabolic cycles.
Studies on alkylphenols have shown that the position and structure of the alkyl substituent can influence the preferred degradation pathway. For instance, the degradation of some alkylphenols proceeds via the oxidation of the alkyl chain prior to aromatic ring cleavage. Given the structure of 4-[4-(2-Methylpropyl)phenoxy]phenol, it is plausible that initial enzymatic attack could occur on either of the phenyl rings or the 2-methylpropyl group.
The ether linkage in phenoxy phenols is a key site for enzymatic action. Ether-cleaving enzymes, such as O-demethylases or other etherases, can break the C-O-C bond, leading to the formation of two separate phenolic or catecholic molecules. These intermediates would then be further degraded through established phenolic degradation pathways. For example, research on the biodegradation of phenoxyalkanoic acid herbicides, which also contain an ether linkage, has demonstrated the importance of enzymes that cleave this bond as a primary step in their metabolism. nih.govoup.comprakritimitrango.comacs.org
The biotransformation of this compound is expected to generate a series of metabolic intermediates. Based on the degradation of analogous compounds, the following metabolic routes can be hypothesized:
Hydroxylation: Initial attack by monooxygenases could introduce hydroxyl groups onto one or both aromatic rings, forming catecholic or hydroquinonic derivatives.
Ether Bond Cleavage: Subsequent or concurrent cleavage of the ether bond would result in the formation of 4-(2-methylpropyl)phenol and hydroquinone (B1673460), or their respective hydroxylated counterparts.
Alkyl Chain Oxidation: The 2-methylpropyl group could be a target for oxidation, leading to the formation of corresponding alcohols, aldehydes, and carboxylic acids.
Ring Cleavage: The resulting catecholic intermediates would undergo either ortho- or meta-cleavage, followed by a series of reactions to yield intermediates of the Krebs cycle.
The specific biotransformation products will depend on the microbial species involved and the prevailing environmental conditions. For example, studies on the microbial degradation of diphenyl ether herbicides have identified hydroxylated diphenyl ethers and the cleavage products (phenols) as major metabolites. nih.gov
Hydrolysis Mechanisms and Kinetics in Aquatic Environments
The ether linkage in diaryl ethers is generally stable to hydrolysis under typical environmental pH and temperature conditions. vedantu.com However, photocatalytic processes can facilitate the hydrolysis of diaryl ethers. nih.govacs.orgacs.org Research on the uranyl-photocatalyzed hydrolysis of diaryl ethers has shown that these compounds can be cleaved to form two phenol molecules at room temperature under visible light stimulation. nih.govacs.orgacs.org This process involves a single electron transfer followed by an oxygen atom transfer from water. While this is a specific catalytic process, it highlights a potential abiotic degradation pathway for the ether bond in aquatic systems.
The rate of hydrolysis is expected to be slow for this compound in the absence of catalysts or significant energy input. The presence of the alkyl group is unlikely to significantly alter the intrinsic stability of the ether bond to hydrolysis.
Photochemical Degradation Pathways and Quantum Yield Determinations
Photochemical degradation is a potentially significant fate process for this compound, particularly in sunlit surface waters. Diphenyl ether herbicides, which share the core phenoxy phenol structure, are known to undergo photodegradation. nih.govmdpi.comtandfonline.comacs.org The primary photochemical reactions include:
Photo-cleavage of the Ether Bond: This is a common pathway for diphenyl ethers, leading to the formation of two separate phenolic radicals, which can then undergo further reactions.
Hydroxylation: Direct photohydroxylation of the aromatic rings can occur.
Sensitized Photolysis: In the presence of natural photosensitizers in water (e.g., humic substances), indirect photodegradation can be an important process.
The quantum yield, which is a measure of the efficiency of a photochemical process, has not been determined for this compound. However, studies on other diphenyl ether herbicides have reported quantum yields, and these values are dependent on the specific chemical structure and the environmental medium. nih.gov The presence of the 2-methylpropyl group may influence the rate and products of photodegradation compared to unsubstituted phenoxy phenol.
Adsorption and Desorption Phenomena in Various Environmental Matrices
The sorption of this compound to soil, sediment, and suspended particles will significantly influence its transport, bioavailability, and degradation rates. The key factors governing the adsorption of phenolic compounds include:
Soil/Sediment Organic Matter Content: The hydrophobic 2-methylpropyl group and the aromatic rings suggest that this compound will have an affinity for organic matter. Higher organic carbon content in soil and sediment is expected to lead to stronger adsorption. researchgate.netncl.ac.uknih.gov
Clay Mineralogy: The phenolic hydroxyl group can interact with mineral surfaces through hydrogen bonding and other mechanisms. researchgate.netncl.ac.uk
pH: The acidity of the phenolic hydroxyl group (pKa) will determine its speciation in the environment. At pH values above its pKa, the compound will exist as a phenolate (B1203915) anion, which is generally more water-soluble and less sorptive to organic matter than the neutral form. However, anionic forms can still interact with positively charged sites on mineral surfaces.
Ionic Strength: The ionic strength of the aqueous phase can also influence sorption by affecting surface charges and the solubility of the compound. nih.gov
Desorption is the reverse process of adsorption and will determine the potential for the compound to be released back into the aqueous phase. Hysteresis, where desorption is slower than adsorption, is commonly observed for organic pollutants in soil and sediment.
Development of Analytical Methodologies for Environmental Fate Assessment
Accurate assessment of the environmental fate of this compound requires robust analytical methods for its detection and quantification in various environmental matrices such as water, soil, and sediment. While specific methods for this compound are not documented, standard analytical techniques for phenols and related compounds are applicable.
Table 1: Potential Analytical Methodologies for this compound
| Analytical Technique | Sample Preparation | Detection Method | Applicability |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid-liquid extraction or solid-phase extraction (SPE), followed by derivatization (e.g., silylation) | Mass Spectrometry (MS) | Highly selective and sensitive for identification and quantification in complex matrices. |
| High-Performance Liquid Chromatography (HPLC) | SPE or direct injection (for water samples) | UV-Vis, Diode Array (DAD), or Fluorescence Detector | Suitable for quantification in water samples. Less volatile derivatives can be analyzed without derivatization. |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | SPE or direct injection | Tandem Mass Spectrometry (MS/MS) | Provides high sensitivity and specificity for trace-level analysis in various environmental samples. |
The development of a specific analytical method would involve optimizing extraction efficiency, chromatographic separation, and detector response for this compound and its potential transformation products. The use of appropriate internal standards would be crucial for accurate quantification.
Emerging Research Frontiers and Future Directions
The Role of Artificial Intelligence and Machine Learning in Predictive Modeling
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of phenoxy phenols like 4-[4-(2-Methylpropyl)phenoxy]phenol. These computational tools can analyze vast datasets to predict the compound's physicochemical properties, reactivity, and potential biological activities. By developing sophisticated predictive models, researchers can significantly reduce the time and cost associated with traditional laboratory-based screening. For instance, ML algorithms can be trained on existing data from similar phenolic compounds to forecast the toxicological profile or potential therapeutic applications of this compound, thereby guiding more focused and efficient experimental research. The use of AI in pharmacological research is already showing promise in identifying drug targets and predicting efficacy. nih.gov
High-Throughput Screening for Novel Applications
High-throughput screening (HTS) methodologies are instrumental in rapidly assessing the reactivity and potential applications of novel compounds. In the context of this compound, HTS can be employed to screen its interaction with a multitude of biological targets, such as enzymes and receptors. This can lead to the discovery of unforeseen bioactivities, including antimicrobial or anti-inflammatory properties. Furthermore, HTS can be utilized to explore its catalytic potential or its utility as a building block in the synthesis of complex organic molecules. The identification of a potential acetyl-CoA carboxylase (ACC) inhibitor through high-throughput virtual screening for a series of 4-phenoxy-phenyl isoxazoles demonstrates the power of this approach in drug discovery. nih.gov
Embracing Green Chemistry in Synthesis and Processing
The principles of green chemistry are increasingly guiding the synthesis and processing of chemical compounds. For this compound, this translates to the development of more environmentally benign synthetic routes. Research is focused on utilizing less hazardous solvents, reducing energy consumption, and minimizing waste generation. For example, traditional methods for synthesizing phenoxy phenols can involve harsh reaction conditions and the use of toxic reagents. chemicalbook.comgoogle.com Future research will likely explore biocatalytic methods or the use of renewable starting materials to produce this compound in a more sustainable manner. The aim is to create processes that are not only efficient but also have a minimal environmental footprint.
Advanced Analytical Tools for In-depth Characterization
The comprehensive characterization of complex phenolic systems like this compound relies on the development and application of advanced analytical techniques. Techniques such as high-resolution mass spectrometry (HRMS) and multi-dimensional nuclear magnetic resonance (NMR) spectroscopy are crucial for unambiguously determining its structure and purity. Furthermore, advanced chromatographic methods are essential for separating it from complex mixtures and for quantifying its presence in various matrices. These tools are not only vital for quality control but also for studying its metabolic fate and environmental persistence.
Fostering Interdisciplinary Research for Diverse Applications
The future of research on this compound lies in fostering collaborations across diverse scientific fields. Its structural similarity to other phenolic compounds known to have biological activities, such as endocrine disruption, suggests potential applications and areas for investigation in toxicology and environmental science. researchgate.netnih.gov Materials scientists could explore its incorporation into polymers to enhance their thermal stability or other properties. chemicalbook.com Medicinal chemists might investigate its potential as a scaffold for the development of new therapeutic agents. By combining expertise from chemistry, biology, materials science, and medicine, the scientific community can unlock a wide array of novel applications for this promising compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
